

Physicochemical properties of Norucholic acid

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Compound of Interest

Compound Name: *Norucholic Acid*

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An In-depth Technical Guide on the Physicochemical Properties of **Norucholic Acid**

Introduction

Norucholic acid, also known as 24-norursodeoxycholic acid (nor-UDCA), is a synthetic, side-chain-shortened C23 homologue of ursodeoxycholic acid (UDCA).^{[1][2]} It has emerged as a promising therapeutic agent for various cholestatic and metabolic liver diseases, including Primary Sclerosing Cholangitis (PSC) and Non-alcoholic Steatohepatitis (NASH).^{[2][3]} Unlike its parent compound, **Norucholic acid** exhibits unique biotransformation properties; it is largely resistant to amidation with taurine or glycine.^{[4][5][6]} This resistance allows it to undergo a process known as cholehepatic shunting, contributing to its distinct therapeutic effects, which include anti-cholestatic, anti-inflammatory, and anti-fibrotic properties.^{[1][4][5]}

This technical guide provides a comprehensive overview of the core physicochemical properties of **Norucholic acid**. It is intended for researchers, scientists, and drug development professionals, offering structured data, detailed experimental methodologies, and visualizations of relevant biological pathways to support further investigation and application of this novel therapeutic bile acid.

Chemical Identity and Structure

Norucholic acid is a steroid derivative with one less carbon atom in its side chain compared to naturally occurring bile acids.^[7] This structural modification is fundamental to its unique pharmacological profile.

Identifier	Data	Reference
IUPAC Name	(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid	[8]
Synonyms	24-Norursodeoxycholic acid, nor-UDCA, Norursodeoxycholic Acid, Nourcholic Acid	[1][6][8][9]
CAS Number	99697-24-2	[1][9][10][11]
Molecular Formula	C ₂₃ H ₃₈ O ₄	[8][9][11][12]
Molecular Weight	378.55 g/mol	[1][9][10][11][12]
InChI Key	QYYDXDSPYPOWRO-JHMCBHKWSA-N	[8][12]
SMILES	C--INVALID-LINK-- [C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2--INVALID-LINK--O)C>C@HO)C	[8]

Core Physicochemical Properties

The physicochemical properties of **Nourcholic Acid** dictate its behavior in biological systems, influencing its solubility, absorption, and interaction with cellular targets.

Property	Value	Reference
Appearance	White to off-white solid	[1] [10]
Melting Point	Data not available in cited sources.	
Boiling Point	Data not available in cited sources.	
pKa	Approximately 5 (estimated for unconjugated bile acids).	[13]
logP	Data not available in cited sources. The lipophilicity of bile acids is a critical determinant of their biological activity and toxicity. [14]	

Solubility Profile

The solubility of **Norucholic acid** is crucial for its formulation in both in vitro and in vivo studies.

Solvent	Solubility	Notes	Reference
DMSO	50 mg/mL (132.08 mM)	Requires sonication to dissolve. Hygroscopic DMSO can impact solubility.	[1]
Ethanol	Slightly Soluble	[10]	
Methanol	Slightly Soluble	[10]	
Aqueous Buffer	Sparingly soluble.	For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the buffer.	[15]
In Vivo Formulation 1	≥ 2.5 mg/mL (6.60 mM)	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.	[1]
In Vivo Formulation 2	≥ 2.5 mg/mL (6.60 mM)	10% DMSO, 90% (20% SBE- β -CD in Saline).	[1]
In Vivo Formulation 3	≥ 2.5 mg/mL (6.60 mM)	10% DMSO, 90% Corn Oil.	[1]

Experimental Protocols

This section details methodologies relevant to the preparation, synthesis, and analysis of Norucholic acid.

Preparation of Stock and Working Solutions

Accurate preparation of solutions is critical for reproducible experimental results.

Protocol for In Vitro Stock Solution (50 mg/mL in DMSO):[1]

- Weigh the desired amount of **Norucholic acid** solid.
- Add the appropriate volume of newly opened, non-hygroscopic DMSO to achieve a concentration of 50 mg/mL.
- Use an ultrasonic bath to aid dissolution until the solution is clear.
- Store stock solutions in aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[\[1\]](#)

Protocol for In Vivo Working Solution (Example using PEG300/Tween-80):[\[1\]](#) This protocol is for preparing a 1 mL working solution at a concentration of 2.5 mg/mL.

- Prepare a 25 mg/mL stock solution of **Norucholic acid** in DMSO.
- To 400 µL of PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.
- Add 50 µL of Tween-80 to the mixture and mix until uniform.
- Add 450 µL of saline to reach a final volume of 1 mL.
- It is recommended to prepare this working solution fresh on the day of use.[\[1\]](#)

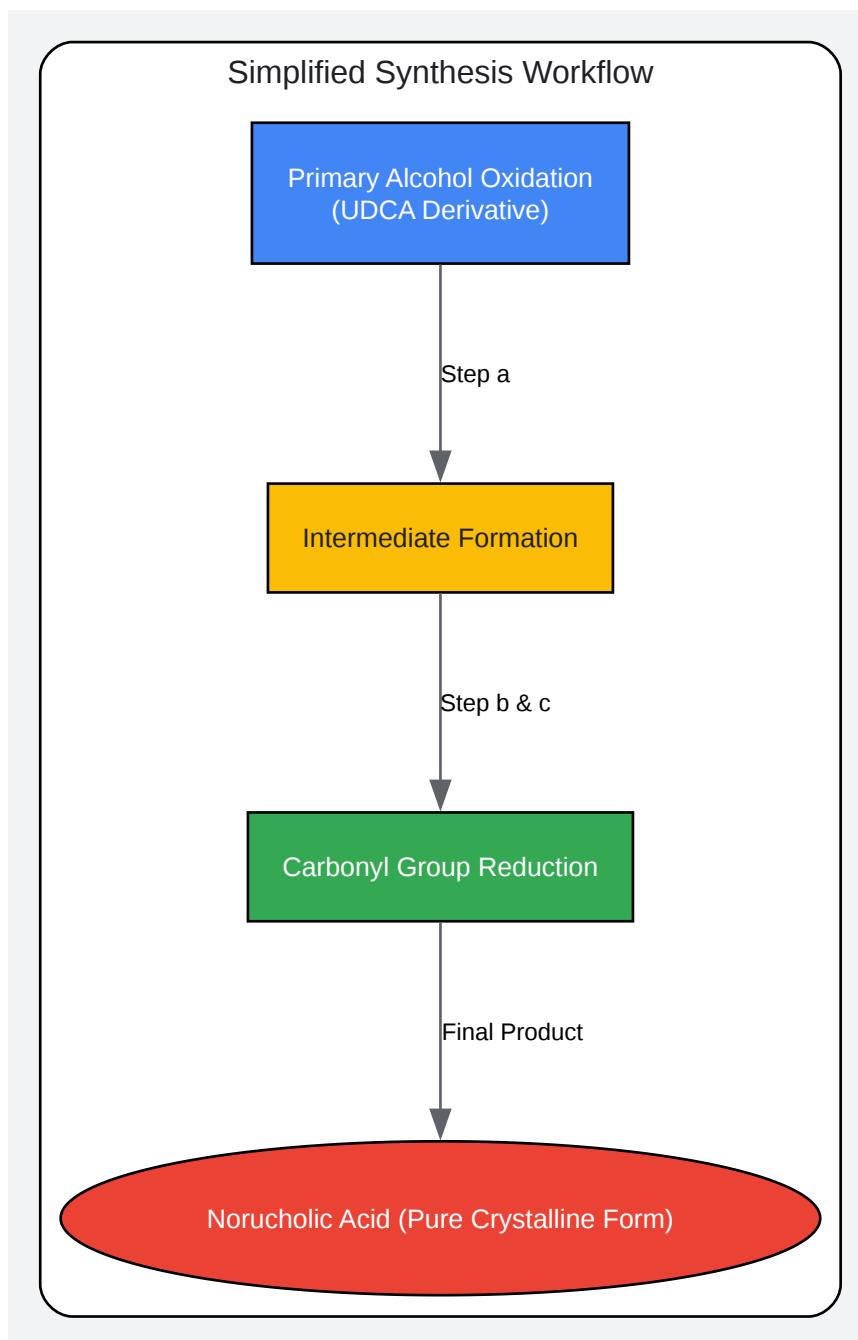
General Methodologies for Physicochemical Analysis of Bile Acids

While specific experimental data for **Norucholic acid** is limited, the following are standard methods used for bile acids.

- Determination of pKa: The ionization of bile acids is typically measured by titration in alcohol-water mixtures. The pKa of most unconjugated bile acids is consistently found to be around 5.0.[\[13\]](#)
- Determination of Lipophilicity (logP): The hydrophobic-hydrophilic balance is a key property of bile acids.[\[14\]](#) It is commonly evaluated by measuring retention parameters using reverse-phase high-performance liquid chromatography (RP-HPLC), which correlate with the 1-octanol/water partition coefficient.[\[14\]](#)[\[16\]](#)

Overview of Synthesis and Purification

The synthesis of pharmaceutical-grade **Norucholic acid** requires a controlled process to ensure high purity and a consistent crystalline form.[17] A common synthetic route starts from ursodeoxycholic acid (UDCA).[7]



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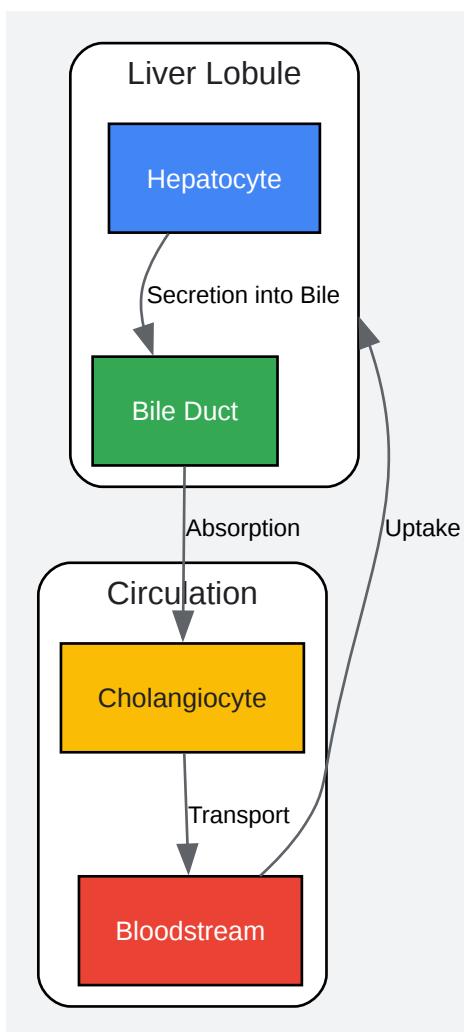
Caption: Simplified workflow for **Norucholic acid** synthesis.[7]

Biological Interactions and Signaling Pathways

The therapeutic effects of **Norucholic acid** are mediated through its interaction with specific biological pathways.

Cholehepatic Shunting

A key mechanism of **Norucholic acid** is its ability to undergo cholehepatic shunting. Because it is not readily conjugated, it can be absorbed from the bile by cholangiocytes (bile duct cells), enter the bloodstream, and be efficiently re-absorbed and re-secreted by hepatocytes (liver cells).[4][5] This process concentrates the molecule within the biliary system, where it can exert protective effects.[4]

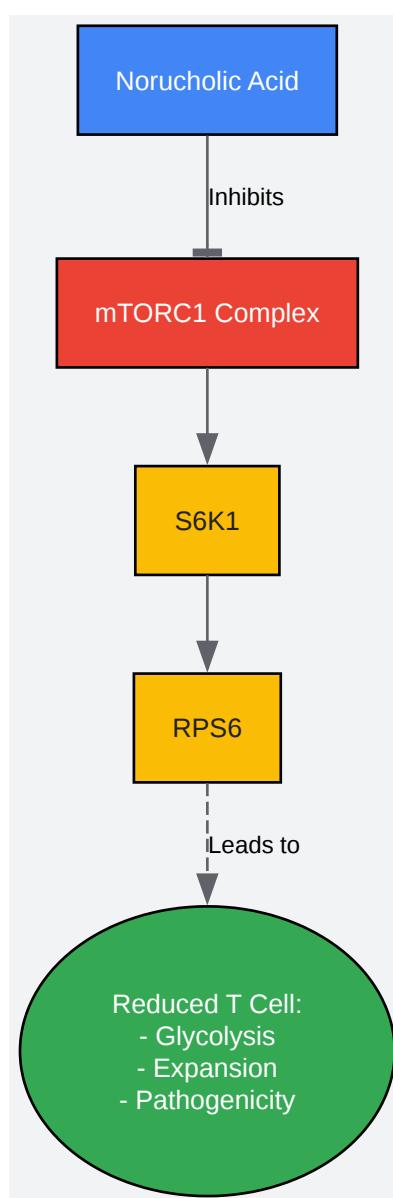


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Caption: The cholehepatic shunting pathway of **Norucholic acid**.[\[4\]](#)[\[5\]](#)

Immunomodulation via mTORC1 Signaling

Norucholic acid has been shown to have direct immunomodulatory effects, particularly on T cells. Mechanistic studies reveal that it targets and inhibits the mTORC1 signaling pathway.[\[18\]](#) [\[19\]](#) This inhibition alters T cell metabolism, reducing processes like glycolysis and expansion, which is beneficial in immune-mediated liver diseases like PSC.[\[18\]](#)[\[19\]](#)[\[20\]](#)

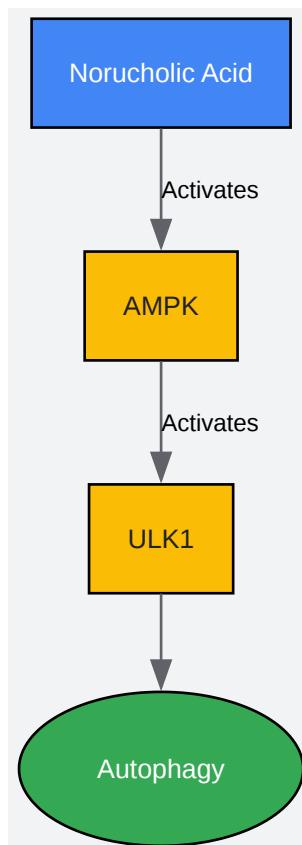


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Caption: **Norucholic acid** inhibits mTORC1 signaling in T cells.[\[18\]](#)[\[19\]](#)

Induction of Autophagy

In certain cellular contexts, **Norucholic acid** can promote the degradation of harmful proteins by inducing autophagy.[\[10\]](#) This has been linked to the activation of the AMPK/ULK1 pathway.[\[10\]](#)



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